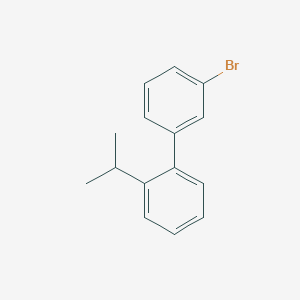

![molecular formula C19H17FN2O4S B2506700 3-(((4-(4-Fluorofenil)tiazol-2-il)amino)metilen)-1,5-dioxaspiro[5.5]undecano-2,4-diona CAS No. 1170208-23-7](/img/structure/B2506700.png)

3-(((4-(4-Fluorofenil)tiazol-2-il)amino)metilen)-1,5-dioxaspiro[5.5]undecano-2,4-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

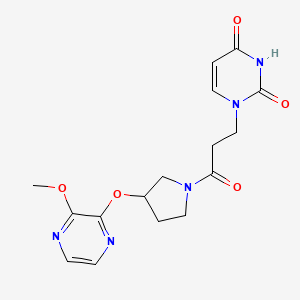

3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.

BenchChem offers high-quality 3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

N-(3-Cloro-2-metilfenil)-4-(4-fluorofenil)-1,3-tiazol-2-amina se ha evaluado por su actividad antibacteriana in vitro contra Staphylococcus aureus y Chromobacterium violaceum . Esta evaluación es crucial para comprender su potencial como agente antimicrobiano.

Potencial Anticancerígeno

Los derivados de tiazol han mostrado promesa en la investigación del cáncer. Si bien los estudios específicos sobre este compuesto son limitados, sus características estructurales lo hacen interesante para una mayor investigación. Los tiazoles a menudo inhiben las tirosina quinasas receptoras (TK), que juegan un papel crucial en las vías de señalización de las células cancerosas . Explorar sus efectos en líneas celulares de cáncer podría revelar información valiosa.

Mecanismo De Acción

Target of Action

Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they often interact with enzymes or receptors to exert their effects.

Mode of Action

The mode of action of thiazole compounds depends on their specific structure and the target they interact with. For example, some thiazole compounds exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Biochemical Pathways

Thiazole compounds can affect a variety of biochemical pathways. For instance, thiamine, a vitamin that contains a thiazole ring, helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s solubility, its interactions with proteins in the body, and its susceptibility to metabolic enzymes can all influence its pharmacokinetic properties .

Result of Action

The results of the action of thiazole compounds can range from antimicrobial effects to anti-inflammatory, analgesic, and antitumor effects .

Action Environment

The action, efficacy, and stability of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the solubility of thiazole compounds can affect their bioavailability and thus their efficacy .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities

Cellular Effects

Thiazole derivatives have been reported to have promising antimicrobial activity and anticancer activity against certain cancer cell lines . The exact impact of 3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.

Molecular Mechanism

Molecular docking studies of similar thiazole derivatives have shown good docking scores within the binding pocket of selected proteins , indicating potential interactions with biomolecules

Propiedades

IUPAC Name |

3-[[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c20-13-6-4-12(5-7-13)15-11-27-18(22-15)21-10-14-16(23)25-19(26-17(14)24)8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFJPTYMPQSIDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC=C(C=C4)F)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2506617.png)

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

![1-(4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2506628.png)

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)

![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)